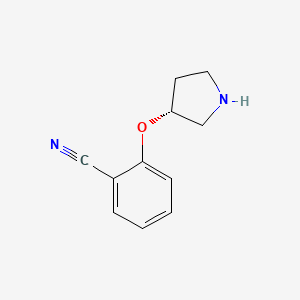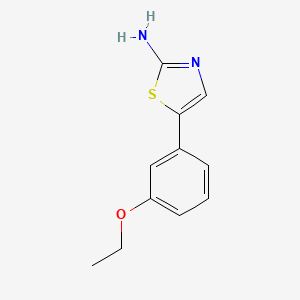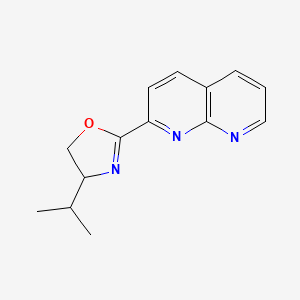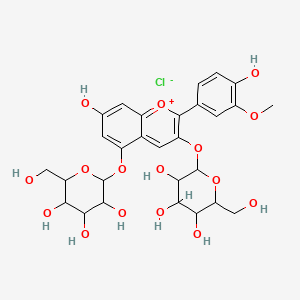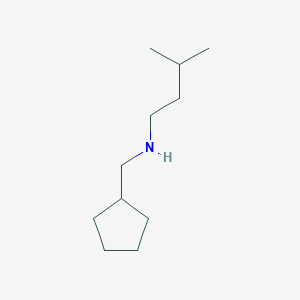
3-Acetoxy-4-bromobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetoxy-4-bromobutanoic acid is an organic compound with the molecular formula C6H9BrO4. It is a derivative of butanoic acid, where the hydrogen atom at the third carbon is replaced by an acetoxy group, and the hydrogen atom at the fourth carbon is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-Acetoxy-4-bromobutanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobutyric acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C. The reaction can be represented as follows:
4-Bromobutyric acid+Acetic anhydride→3-Acetoxy-4-bromobutanoic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting the reaction parameters, such as temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
3-Acetoxy-4-bromobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-acetoxybutanoic acid.
Hydrolysis: The acetoxy group can be hydrolyzed to form 4-bromobutanoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: 3-Acetoxybutanoic acid.
Hydrolysis: 4-Bromobutanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学的研究の応用
3-Acetoxy-4-bromobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-acetoxy-4-bromobutanoic acid involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming 4-bromobutanoic acid, which can further interact with biological molecules. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interactions with enzymes and other proteins.
類似化合物との比較
Similar Compounds
4-Bromobutanoic acid: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
3-Acetoxybutanoic acid:
4-Bromo-2-butanone: Contains a ketone group instead of a carboxylic acid, leading to different chemical properties and reactivity.
Uniqueness
3-Acetoxy-4-bromobutanoic acid is unique due to the presence of both the acetoxy and bromine groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
特性
IUPAC Name |
3-acetyloxy-4-bromobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNWBFHMUEPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
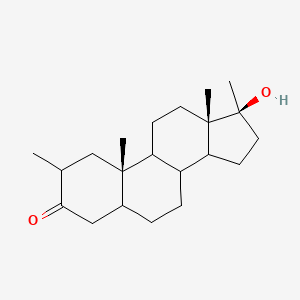
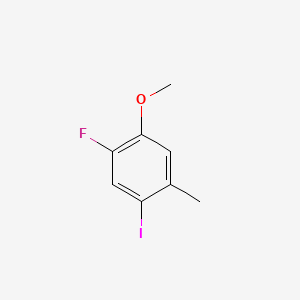


![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
